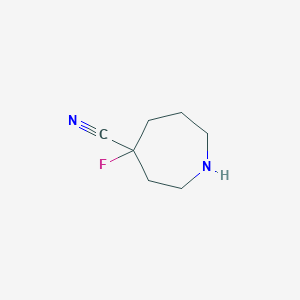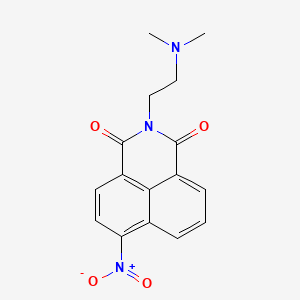
3-Bromo-2-ethoxy-6-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the following steps :
Bromination: Starting with a benzaldehyde derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethoxylation: The brominated intermediate is then subjected to ethoxylation using ethyl alcohol in the presence of a base like sodium ethoxide.
Fluorination: Finally, the ethoxylated intermediate undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Bromo-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-2-ethoxy-6-fluorobenzoic acid.
Reduction: 3-Bromo-2-ethoxy-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-2-ethoxy-6-fluorobenzaldehyde is utilized in several scientific research fields :
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine and fluorine substituents influence the compound’s reactivity and interaction with enzymes and receptors, modulating its biological activity .
類似化合物との比較
Similar Compounds
Uniqueness
3-Bromo-2-ethoxy-6-fluorobenzaldehyde is unique due to the presence of both ethoxy and fluorine substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic applications.
特性
分子式 |
C9H8BrFO2 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
3-bromo-2-ethoxy-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-5H,2H2,1H3 |
InChIキー |
LHQATPSSBFZAPV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1C=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
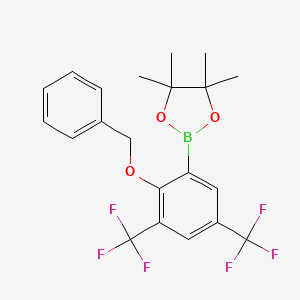
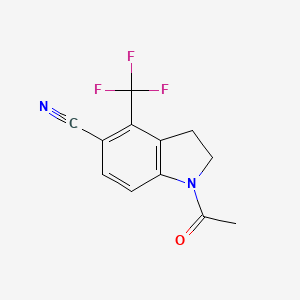
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
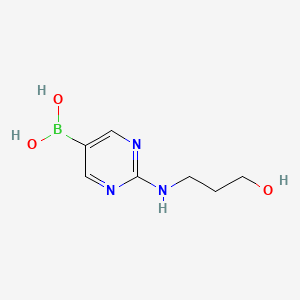

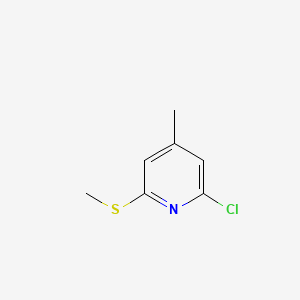
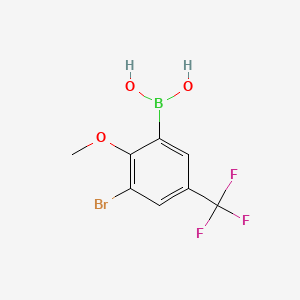
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)

